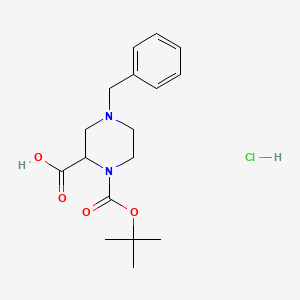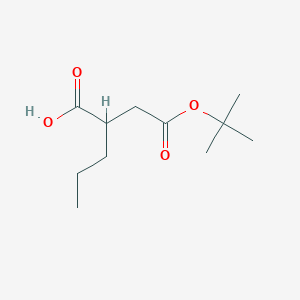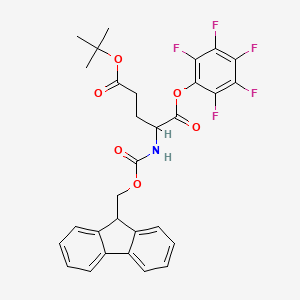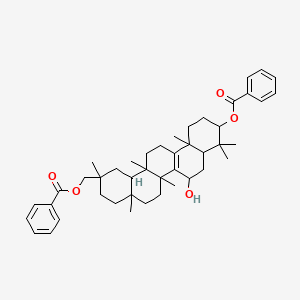
3,29-Dibenzoyl karounitriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,29-Dibenzoyl Rarounitriol typically involves the esterification of rarounitriol with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of 3,29-Dibenzoyl Rarounitriol involves the extraction of rarounitriol from Trichosanthes kirilowii followed by its esterification. The extraction process includes solvent extraction and purification steps to isolate rarounitriol, which is then subjected to esterification .
化学反应分析
Types of Reactions: 3,29-Dibenzoyl Rarounitriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acyl chlorides and bases like pyridine are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various acylated derivatives.
科学研究应用
3,29-Dibenzoyl Rarounitriol has a wide range of applications in scientific research:
Chemistry: Used as a marker compound for the quantitation of Trichosanthes kirilowii extracts.
Biology: Studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its role in traditional medicine and potential therapeutic applications.
Industry: Utilized in the development of bioactive compounds and natural product research.
作用机制
The mechanism of action of 3,29-Dibenzoyl Rarounitriol involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound modulates signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer progression.
相似化合物的比较
3,6-Picenediol: Another triterpenoid with similar structural features but different functional groups.
11-(Benzoyloxy)methyl-6-hydroxy-4,4,6b,8a,11,12b,14b-heptamethyl-icosahydro-3-picenyl benzoate: A compound with similar benzoyl groups but different core structure.
Uniqueness: 3,29-Dibenzoyl Rarounitriol is unique due to its specific esterification pattern and its bioactive properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
(10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58O5/c1-39(2)33-26-32(45)36-31(42(33,5)20-19-35(39)49-38(47)30-16-12-9-13-17-30)18-21-43(6)34-27-40(3,22-23-41(34,4)24-25-44(36,43)7)28-48-37(46)29-14-10-8-11-15-29/h8-17,32-35,45H,18-28H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKGVMOZKMBTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC(C3=C2CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)O)C)OC(=O)C7=CC=CC=C7)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13391815.png)
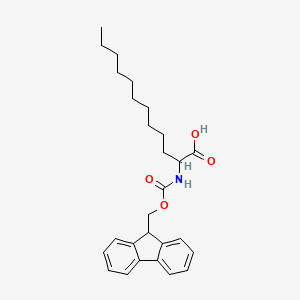
![2,4-Dihydroxy-3-[3-(5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl)propanoylamino]benzoic acid](/img/structure/B13391825.png)
![3-[(1R,2S,4R,6S)-2-Ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one](/img/structure/B13391831.png)
![7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13391838.png)
![6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid](/img/structure/B13391842.png)
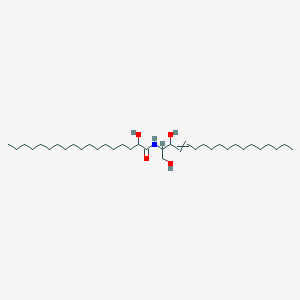

![cis-6-Boc-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B13391864.png)
![methyl 2-[2-acetyl-5-[(E)-3-methylpent-2-enoxy]phenoxy]acetate](/img/structure/B13391872.png)
![Methyl 2-[[4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate](/img/structure/B13391877.png)
